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molecular formula C5H6N2O2S B1527818 Methyl 5-aminothiazole-4-carboxylate CAS No. 1239464-24-4

Methyl 5-aminothiazole-4-carboxylate

Cat. No. B1527818
M. Wt: 158.18 g/mol
InChI Key: OTNJGCAOEGZZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073891B2

Procedure details

Aqueous 3N HCl (1 mL) was added to a solution of methyl 5-(diphenylmethyleneamino)thiazole-4-carboxylate (1.22 g, 3.81 mmol) in THF (5 mL). The reaction mixture was stirred for 1 h and the white solid which had formed was isolated by filtration to give methyl 5-aminothiazole-4-carboxylate (0.527 g, 2.72 mmol, 71%). Retention time (min)=0.422, method [7], MS(ESI) 159.0 (M+H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
methyl 5-(diphenylmethyleneamino)thiazole-4-carboxylate
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C1(C(=[N:15][C:16]2[S:20][CH:19]=[N:18][C:17]=2[C:21]([O:23][CH3:24])=[O:22])C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[NH2:15][C:16]1[S:20][CH:19]=[N:18][C:17]=1[C:21]([O:23][CH3:24])=[O:22]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
methyl 5-(diphenylmethyleneamino)thiazole-4-carboxylate
Quantity
1.22 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC1=C(N=CS1)C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the white solid which had formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(N=CS1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.72 mmol
AMOUNT: MASS 0.527 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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